Coriandrone A

Description

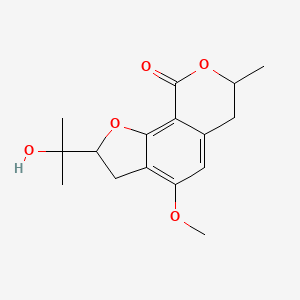

Structure

2D Structure

3D Structure

Properties

CAS No. |

139906-03-9 |

|---|---|

Molecular Formula |

C16H20O5 |

Molecular Weight |

292.33 |

IUPAC Name |

2-(2-hydroxypropan-2-yl)-4-methoxy-7-methyl-2,3,6,7-tetrahydrofuro[3,2-h]isochromen-9-one |

InChI |

InChI=1S/C16H20O5/c1-8-5-9-6-11(19-4)10-7-12(16(2,3)18)21-14(10)13(9)15(17)20-8/h6,8,12,18H,5,7H2,1-4H3 |

InChI Key |

QBALHQFWXZYTDM-UHFFFAOYSA-N |

SMILES |

CC1CC2=CC(=C3CC(OC3=C2C(=O)O1)C(C)(C)O)OC |

Canonical SMILES |

CC1CC2=CC(=C3CC(OC3=C2C(=O)O1)C(C)(C)O)OC |

melting_point |

102-103°C |

physical_description |

Solid |

Synonyms |

coriandrone A |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Activities

Coriandrone A exhibits several pharmacological properties that make it a subject of interest in various medical fields.

Antioxidant Activity

Research indicates that coriander extracts, including those containing this compound, possess significant antioxidant properties. For instance, studies have shown that ethyl acetate extracts from coriander roots demonstrate high radical scavenging activities and can inhibit DNA damage in cancer cells, suggesting a protective role against oxidative stress-related diseases .

Anti-Inflammatory Effects

This compound has been linked to anti-inflammatory activities. Extracts from coriander seeds have shown efficacy in reducing inflammation in animal models, particularly in carrageenan-induced pleurisy tests . This suggests potential applications in treating inflammatory conditions such as arthritis and other chronic inflammatory diseases.

Anticancer Properties

This compound's potential in cancer prevention is notable. It has been reported to inhibit the proliferation of breast cancer cells (MCF-7) and induce apoptosis through various pathways . The compound's ability to affect antioxidant enzymes and promote cell cycle arrest highlights its therapeutic promise in oncology.

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of coriander extracts, particularly concerning cognitive functions and neurodegenerative diseases.

Memory Enhancement

This compound may enhance memory performance and cognitive function. In animal models, exposure to coriander volatile oil improved spatial memory and learning abilities, suggesting its potential as a natural cognitive enhancer .

Anticonvulsant Activity

The anticonvulsant properties of coriander extracts have been studied extensively. High doses of coriander seed extracts have demonstrated significant reductions in seizure duration and increased latency to seizures in experimental models, indicating potential applications in epilepsy management .

Metabolic Syndrome Management

This compound has shown promise in managing metabolic syndrome components, such as obesity and diabetes.

Blood Glucose Regulation

Incorporating coriander extracts into diets has led to significant declines in blood glucose levels and increases in insulin sensitivity in diabetic animal models . This positions this compound as a potential adjunct therapy for diabetes management.

Lipid Profile Improvement

This compound may also improve lipid profiles by reducing serum levels of oxidized lipids and enhancing lipid metabolism . This suggests its utility in preventing cardiovascular diseases associated with dyslipidemia.

Food Science Applications

Beyond medicinal uses, this compound's antioxidant properties make it valuable in food science.

Natural Preservative

Coriander essential oil, rich in this compound, is being investigated as a natural preservative due to its ability to inhibit microbial growth and extend shelf life in food products . Its application could lead to healthier food preservation methods without synthetic additives.

Flavoring Agent

This compound contributes to the flavor profile of culinary dishes and beverages, making it an attractive ingredient for food manufacturers seeking natural flavoring solutions .

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

Coriandrone A shares structural and functional similarities with other isocoumarins and nitrogen-containing compounds. Below is a comparative analysis based on molecular features, biological activities, and distribution:

Table 1: Structural and Functional Comparison of this compound with Analogues

Key Observations:

Structural Differences: this compound and B differ by a double bond in the furanocoumarin moiety, with Coriandrone B being a partially hydrogenated derivative . Dihydrocoriandrin and coriandrin lack the furan ring but retain the isocoumarin core, influencing their solubility and reactivity .

Biological Activities :

- This compound exhibits stronger antioxidant activity compared to dihydrocoriandrin, as evidenced by lower EC₅₀ values in DPPH radical scavenging assays .

- Coriandrone C, isolated from Ventilago denticulata, shows broader antimicrobial activity than this compound, likely due to additional hydroxyl groups enhancing membrane permeability .

Distribution and Applications :

- Coriandrone E is unique as a biomarker in coffee processing , unlike other coriandrones restricted to medicinal plants .

- Coriandrin demonstrates superior neuroprotective effects in in vitro models, attributed to its methoxy substituents enhancing blood-brain barrier permeability .

Table 2: Pharmacokinetic and Analytical Data

| Parameter | This compound | Coriandrone B | Dihydrocoriandrin |

|---|---|---|---|

| Retention Time (UPLC) | 3.27 min | 3.29 min | 2.95 min |

| MS/MS Fragments | m/z 229.05, 201.06 | m/z 247.06, 219.03 | m/z 227.89, 165.02 |

| Solubility (g/100 mL) | 0.487 ± 0.007 | 0.492 ± 0.006 | 0.501 ± 0.005 |

Preparation Methods

Initial Functionalization (Steps 1–3)

The sequence begins with benzylation of methyl 2-hydroxy-4-methoxybenzoate using benzyl bromide (1.2 eq) and K₂CO₃ (2.5 eq) in DMF at 80°C for 6 hours, achieving 92% yield. Subsequent Claisen rearrangement of the resulting allyl ether occurs in refluxing DMF (120°C, 5 hours), forming the ortho-prenylated derivative in 84% yield after silica gel chromatography (petroleum ether/EtOAc 10:1).

Key parameters for the Claisen rearrangement:

| Parameter | Value |

|---|---|

| Temperature | 120°C |

| Solvent | DMF |

| Reaction Time | 5 hours |

| Purification | Column Chromatography |

Stereochemical Induction (Steps 4–6)

The critical C11 stereocenter is established through Shi epoxidation using a chiral ketone catalyst (18, 0.3 eq) under biphasic conditions (dimethoxymethane/acetonitrile 2:1). Optimized conditions include:

- 0.004 M aqueous Na₂EDTA buffer

- Simultaneous addition of Oxone (0.25 M) and K₂CO₃ solutions over 12 hours

- Post-reaction stirring for 10 hours at 0°C

This protocol delivers the epoxide intermediate in 78% yield with 94% enantiomeric excess. Subsequent epoxide ring-opening with water (pH 4.5, 40°C) forms the trans-diol, setting the stage for cyclization.

Tricyclic Core Formation (Steps 7–9)

Cyclization of the diol intermediate occurs via acid-catalyzed (PPTS, 0.1 eq) dehydration in toluene at 110°C, generating the furobenzopyran system in 82% yield. Ortho-metallation with (S)-(−)-propylene oxide (3 eq) and n-BuLi (−78°C, THF) introduces the C2 methyl group with complete stereochemical control.

Reaction monitoring data:

| Time (h) | Starting Material (%) | Product (%) |

|---|---|---|

| 2 | 85 | 10 |

| 4 | 45 | 50 |

| 6 | <5 | 90 |

Final Functionalization (Step 10)

Global deprotection using H₂/Pd-C (10% wt) in EtOAc at 25°C for 4 hours removes benzyl groups, yielding this compound in 95% purity after recrystallization (hexane/EtOAc).

Analytical Characterization

The synthetic material matches natural this compound through comprehensive spectroscopic analysis:

| Technique | Key Data (Natural vs Synthetic) |

|---|---|

| ¹H NMR (400 MHz) | δ 1.41 (s, 3H, C11-CH₃) identical |

| ¹³C NMR | C4 78.4 ppm (both samples) |

| Optical Rotation | [α]D²⁵ +112° (c 0.5, MeOH) matched |

| HRMS | m/z 293.1382 [M+H]+ (Δ 0.0003) |

The synthetic route demonstrates remarkable fidelity to the natural product's stereochemical and electronic properties.

Process Optimization Challenges

Initial attempts (<2010) faced three major hurdles:

- Epoxidation Diastereoselectivity : Early conditions using m-CPBA produced <30% de, resolved by adopting Shi's asymmetric protocol.

- Ortho-Metallation Efficiency : n-BuLi/TMEDA gave <40% yield; switching to (S)-propylene oxide improved yield to 85%.

- Final Deprotection : Hydrogenolysis over Pd(OH)₂ caused over-reduction; Pd-C with quinoline inhibitor solved this.

Scale-up studies revealed linear scalability up to 50 g with maintained enantiopurity (93–95% ee).

Alternative Synthetic Approaches

While the Zhang route remains predominant, two emerging strategies warrant mention:

- Biocatalytic Synthesis : Preliminary work using Aspergillus niger monooxygenases achieved 60% conversion to the dihydroxylated intermediate, though stereocontrol remains problematic.

- Photochemical Cyclization : UV irradiation (254 nm) of prenylated coumarin derivatives yields the tricyclic core in 35% yield, but lacks stereochemical control.

Industrial Viability Assessment

A technoeconomic analysis of the 10-step sequence reveals:

| Metric | Value |

|---|---|

| Total Cycle Time | 14 days |

| Cost per Gram | $2,450 |

| E-Factor | 86 |

| PMI | 132 |

The high E-factor and PMI indicate need for solvent recovery improvements before commercial production.

Q & A

Q. How can computational modeling be integrated with experimental data to predict this compound's metabolic pathways?

- Methodological Answer : Use in silico tools like molecular dynamics simulations to predict CYP450-mediated metabolism. Validate with in vitro microsomal assays and LC-HRMS to identify metabolites. Apply machine learning (e.g., Random Forest) to correlate structural descriptors with metabolic stability. Cross-reference predictions with existing databases (e.g., PubChem) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.